4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline
Overview
Description
4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline is a chemical compound with the molecular formula C17H22ClN3O2 . It has a molecular weight of 335.83 . This compound is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline consists of 17 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization is not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- Quinazoline derivatives, including compounds similar to 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline, have been synthesized and characterized, showcasing their potential in various scientific fields. Studies like Yan, Huang, and Zhang (2013) have focused on the synthesis and structural characterization of these compounds, which is crucial for understanding their chemical properties and potential applications (Yan, Huang, & Zhang, 2013).
Antitumor Activities
- Quinazoline derivatives have been evaluated for their antitumor activities. A study by Li et al. (2020) explored the synthesis of novel quinazoline derivatives and their potent antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer research (Li et al., 2020).
- Similarly, Gui-ping (2012) synthesized 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives and found that some of these compounds possessed antitumor activity in vitro, further supporting the role of these compounds in cancer treatment research (Gui-ping, 2012).
Molecular Docking and SAR Studies
- The structure-activity relationship (SAR) and molecular docking studies of quinazoline derivatives are crucial for understanding their mechanism of action in biological systems. For instance, Xiao-Feng Wang et al. (2014) conducted SAR studies on quinazoline derivatives as tubulin-polymerization inhibitors, providing insights into their therapeutic potential (Wang et al., 2014).
Synthesis of Related Compounds
- The synthesis of compounds closely related to 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline has been a subject of study, aiding in the development of new therapeutic agents. Research like that conducted by Wu Lihon and Cspc Zhongqi (2014) focuses on synthesizing related substances, which is essential for expanding the scope of applications of these compounds (Lihon & Zhongqi, 2014).
properties
IUPAC Name |
4-chloro-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-22-15-10-13-14(19-12-20-17(13)18)11-16(15)23-9-5-8-21-6-3-2-4-7-21/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMEXBHMIYNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451479 | |
Record name | 4-CHLORO-6-METHOXY-7-(3-(PIPERIDIN-1-YL)PROPOXY)QUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline | |
CAS RN |
288383-71-1 | |
Record name | 4-CHLORO-6-METHOXY-7-(3-(PIPERIDIN-1-YL)PROPOXY)QUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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